molecular formula C14H17NO3 B101404 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde CAS No. 17172-62-2

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B101404
CAS No.: 17172-62-2
M. Wt: 247.29 g/mol
InChI Key: WSOMRIFBTYVLIY-UHFFFAOYSA-N
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Description

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde (CAS 17172-62-2) is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutics for Alzheimer's disease (AD). This compound features a benzaldehyde core linked to a piperidine moiety via an ether-ketone spacer, a structural pattern commonly found in acetylcholinesterase (AChE) inhibitors . Its primary research value lies in its role as a precursor for the synthesis of potential dual-binding site cholinesterase inhibitors . These inhibitors are designed to simultaneously target both the Catalytic Anionic Site and the Peripheral Anionic Site (PAS) of acetylcholinesterase. Inhibiting AChE not only restores acetylcholine levels, addressing the cholinergic deficit in AD, but also reduces the acceleration of amyloid-beta peptide aggregation, a key pathological hallmark of the disease . The piperidine ring is a critical pharmacophore that facilitates interaction with the enzyme's active site . Researchers utilize this benzaldehyde derivative to synthesize more complex molecules, such as phenoxyethyl amine derivatives and functionalized pyrano analogues, for structure-activity relationship (SAR) studies and to discover compounds with enhanced potency and selectivity for AChE over butyrylcholinesterase (BuChE) . Beyond neuroscience, this versatile aldehyde building block is also employed in synthesizing other bioactive molecules, including chalcone analogues and heterocyclic compounds, which are explored for a range of pharmacological activities . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMRIFBTYVLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169149
Record name Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17172-62-2
Record name Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with piperidine derivatives under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • Functional Groups : The compound contains a benzaldehyde core, an ethoxy group, and a piperidine moiety, which contribute to its reactivity and biological interactions.

Synthetic Routes

The synthesis of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with piperidine derivatives. The methods can vary based on desired purity and yield, with industrial production often optimized for cost and efficiency.

Chemistry

In the realm of chemistry, this compound serves as a reactant in the synthesis of various derivatives, including:

  • NR2B Selective NMDA Receptor Antagonists : These compounds are crucial for studying synaptic transmission and plasticity in the central nervous system.
  • 5-Hydroxyaurone Derivatives : These derivatives have potential applications in medicinal chemistry due to their biological activities.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Cell Growth Inhibition : Studies have shown that it can inhibit the growth of human umbilical vein endothelial cells (HUVEC), suggesting potential applications in cancer research.
  • Antifungal Activity : The compound has demonstrated antifungal properties by disrupting cellular antioxidation systems in fungi, indicating its potential as an antifungal agent.

Medicine

The compound is being explored for its therapeutic applications:

  • Neuropharmacology : It interacts with NMDA receptors, which are vital for cognitive functions. Animal studies suggest that it may enhance memory performance through cholinergic modulation.
  • Enzyme Inhibition : Molecular dynamics simulations indicate that it can inhibit acetylcholinesterase (AChE), providing insights into potential treatments for neurodegenerative diseases.

Cognitive Enhancement

In animal models, administration of this compound has resulted in improved memory performance. This suggests its potential role in enhancing cognitive functions through modulation of neurotransmitter systems.

Antifungal Efficacy

Clinical evaluations indicate that derivatives of this compound can significantly inhibit fungal growth. This finding provides a basis for further development of antifungal therapies targeting specific fungal pathogens.

Mechanism of Action

it is known to interact with specific molecular targets, such as NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. The exact pathways and molecular targets involved in its effects are still under investigation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
  • CAS No.: 17172-62-2
  • Molecular Formula: C₁₄H₁₇NO₃
  • Molecular Weight : 247.29 g/mol
  • Key Functional Groups : Benzaldehyde core, oxo-ethoxy linker, piperidine substituent .

Synthesis : Synthesized via nucleophilic substitution or condensation reactions involving 4-hydroxybenzaldehyde and piperidine-containing precursors. The oxo group likely arises from oxidation or carbonyl-introducing reagents .

Applications : Intermediate in pharmaceutical synthesis, particularly for compounds targeting kinase inhibition or antimicrobial activity .

Comparison with Structural Analogs

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

  • CAS No.: 26815-04-3
  • Molecular Formula: C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Structural Difference : Lacks the oxo group in the ethoxy linker.
  • Properties :
    • Lower polarity due to absence of oxo group.
    • Higher volatility (predicted boiling point ~350–400°C).
  • Applications : Used in anti-inflammatory drug intermediates .
  • Safety : Hazard statements include H319 (eye irritation) and H412 (harmful to aquatic life) .

Key Contrast : The oxo group in the target compound enhances polarity and may influence receptor binding in biological systems.

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde

  • CAS No.: 1429510-79-1 (bromo-substituted analog)
  • Molecular Formula: C₁₆H₁₇NO₂ (non-brominated form)
  • Structural Difference : Replaces piperidine with a 5-ethylpyridin-2-yl group.
  • Higher logP (lipophilicity) compared to piperidine analogs.
  • Applications : Intermediate in pioglitazone synthesis (antidiabetic drug) .

Key Contrast : The pyridine moiety may enhance metabolic stability but reduce solubility compared to the piperidine group.

3-Methoxy-4-(2-oxo-2-piperidin-1-yl-ethoxy)benzaldehyde

  • CAS No.: Not listed; molecular formula C₁₅H₁₉NO₄
  • Structural Difference : Methoxy group at the 3-position of the benzaldehyde ring.
  • Properties :
    • Increased steric hindrance and electronic effects due to methoxy substitution.
    • Boiling point: 484.0±35.0°C; logP: 1.56 .
  • Applications: Potential use in hypoxia-targeting radiopharmaceuticals .

4-[2-(4-Methyl-2-phenyl-thiazole-5-yl)-2-oxo-ethoxy]benzaldehyde

  • Structural Features : Thiazole ring replaces piperidine.
  • Properties: Thiazole enhances antibacterial activity (Gram-positive inhibition noted for analogs) . Oxo-ethoxy linker preserved.
  • Applications : Antimicrobial agent development .

Key Contrast : Thiazole’s heterocyclic nature introduces distinct pharmacophore interactions compared to piperidine.

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP Boiling Point (°C) Water Solubility
Target Compound 247.29 1.2* ~450 (est.) Low
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde 233.31 1.8 350–400 (est.) Moderate
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde 255.32 2.1 ~460 (est.) Low
3-Methoxy analog 277.32 1.56 484±35 Very Low

*Estimated based on structural analogs.

Structural and Crystallographic Insights

  • Target Compound : Flexible ethoxy linker allows conformational adaptability. Piperidine’s chair conformation may optimize hydrophobic interactions .
  • 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde: X-ray studies show aromatic rings near-orthogonal (78.31° dihedral angle), with planar O–CH₂–CH₂ regions .
  • Hypoxia-Targeting Analog : Nitroimidazole substituents enable redox-dependent binding in low-oxygen tissues .

Biological Activity

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a synthetic compound with significant potential in biological applications, particularly in neuropharmacology and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • Functional Groups : The compound features a benzaldehyde core, an ethoxy group, and a piperidine moiety, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Neuropharmacological Effects :
    • The compound has shown interactions with NMDA receptors, which are crucial for synaptic plasticity and memory function. Its potential as an NMDA receptor antagonist suggests therapeutic applications in neurological disorders such as Alzheimer's disease .
  • Enzyme Inhibition :
    • Studies indicate that this compound exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating cognitive decline .
  • Antifungal Properties :
    • Benzaldehyde derivatives, including this compound, have demonstrated antifungal activity by disrupting cellular antioxidation systems in fungi.

The mechanism of action involves the interaction of this compound with specific molecular targets:

  • NMDA Receptor Interaction : The compound's piperidine ring is believed to facilitate binding to NMDA receptors, potentially altering synaptic transmission.
  • AChE Inhibition : Molecular dynamics simulations suggest that the compound binds to both the catalytic and peripheral sites of AChE, leading to conformational changes that inhibit enzyme activity .

In Vitro Studies

Recent studies have evaluated the biological effects of this compound:

StudyFindings
Demonstrated antifungal activity against various fungal strains.
Identified as a potent AChE inhibitor with an IC50 value indicating strong activity compared to standard drugs like donepezil.
Explored its potential as a neuroprotective agent through NMDA receptor modulation.

Case Studies

  • Cognitive Enhancement :
    • In animal models, administration of this compound resulted in improved memory performance, suggesting its potential role in enhancing cognitive functions through cholinergic modulation.
  • Antifungal Efficacy :
    • Clinical evaluations showed that derivatives of this compound could inhibit fungal growth significantly, providing a basis for further development in antifungal therapies.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde, and how can reaction efficiency be optimized?

The compound is typically synthesized via a multi-step process involving:

  • Step 1 : Alkylation of 4-hydroxybenzaldehyde with a 2-oxo-2-(piperidin-1-yl)ethyl group using reagents like 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the ethoxy bridge .
  • Step 2 : Introduction of the piperidinyl-ketone moiety via nucleophilic substitution or condensation reactions. For example, coupling with piperidine under reflux in anhydrous THF with catalytic KI .
  • Optimization : Reaction efficiency can be improved by controlling moisture (use of molecular sieves), optimizing stoichiometry (1:1.2 molar ratio of aldehyde to alkylating agent), and employing high-purity solvents to minimize side reactions .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aldehyde proton (δ 9.8–10.2 ppm), ethoxy linker (δ 4.2–4.5 ppm), and piperidinyl protons (δ 1.4–2.8 ppm) .
  • IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and the ketone C=O stretch (~1680 cm⁻¹) .
  • X-ray Crystallography : For resolving stereochemistry and confirming solid-state conformation, as demonstrated in related benzaldehyde-piperidine derivatives .

Q. How should researchers handle stability and storage challenges for this aldehyde-containing compound?

  • Storage : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the aldehyde group and photodegradation .
  • Stability Testing : Monitor via TLC or HPLC over time; degradation products (e.g., carboxylic acid derivatives) can form if exposed to moisture or light .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the reactivity of the aldehyde group with biomolecules like cysteine?

Conflicting reports on aldehyde-aminothiol interactions (e.g., cysteine) may arise from pH-dependent reactivity:

  • Mechanistic Insight : At physiological pH (7.4), non-enzymatic condensation forms thiazolidine derivatives, but at acidic pH (<6), the reaction is reversible. Validate using LC-MS to track adduct formation and degradation .
  • Competitive Studies : Compare reactivity with competing aldehydes (e.g., 4-nitrobenzaldehyde) under identical conditions to isolate steric/electronic effects .

Q. How can the piperidinyl-ketone moiety be modified to enhance target binding in drug discovery studies?

  • Substitution Strategies : Replace the ketone with a thioketone or hydroxylamine group to alter hydrogen-bonding capacity. For example, NaBH₄ reduction of the ketone to a secondary alcohol increases hydrophilicity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like diacylglycerol kinase, where piperidine derivatives show inhibitory activity .

Q. What experimental approaches validate the compound’s role as a biochemical probe in enzyme inhibition assays?

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates. Include controls with structurally similar but inactive analogs to confirm specificity .
  • Pull-Down Experiments : Functionalize the aldehyde group with a biotin tag via hydrazone linkage to isolate enzyme complexes from cell lysates, followed by Western blotting .

Q. How can researchers address discrepancies in reported cytotoxicity profiles across cell lines?

  • Dose-Response Analysis : Perform MTT assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Metabolic Profiling : Use metabolomics (GC-MS or LC-MS) to track cell-specific detoxification pathways, such as aldehyde dehydrogenase activity, which may explain resistance in certain lines .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1K₂CO₃, DMF, 80°C72>95%
2Piperidine, THF, ∆6892%

Q. Table 2. Spectral Data for Structural Confirmation

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Aldehyde10.1 (s)192.51702
Piperidinyl2.6 (m)45.8, 25.3
Ethoxy linker4.3 (t)68.41120

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